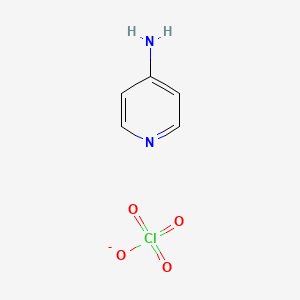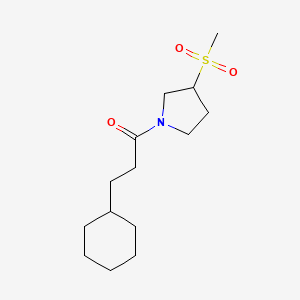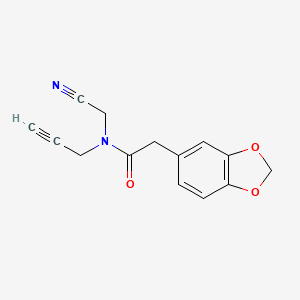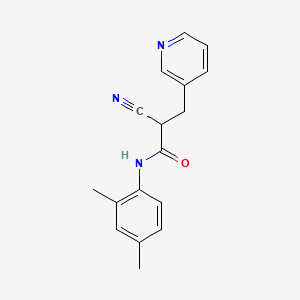![molecular formula C17H22N4O5S B2736223 ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886922-31-2](/img/structure/B2736223.png)
ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is an organic compound that contains a complex molecular structure involving a benzimidazole ring, a piperazine ring, and ester and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Starting with the formation of 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetic acid.
This intermediate is then coupled with piperazine using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The final step involves esterification with ethanol to obtain the target compound under acidic conditions.
Industrial Production Methods: : On an industrial scale, optimizing reaction conditions such as temperature, solvent choice, and purification techniques is crucial. Catalysts and high-throughput reactors are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: : Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate undergoes various reactions:
Oxidation: : Undergoes oxidation to form corresponding sulfoxides and sulfones.
Reduction: : Can be reduced using agents like LiAlH4 to target specific functional groups.
Substitution: : Nucleophilic substitution at the benzimidazole ring is feasible under specific conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : LiAlH4 or NaBH4 in an aprotic solvent like THF.
Substitution: : Nucleophiles like amines or thiols in a polar aprotic solvent.
Major Products Formed
From oxidation: sulfoxides and sulfones.
From reduction: alcohols and amines.
From substitution: various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
This compound is of interest in several fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a receptor ligand due to the presence of both benzimidazole and piperazine rings.
Industry: : Used in developing new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Mecanismo De Acción
Mechanism: : The exact mechanism by which ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate exerts its effects often involves binding to specific biological targets. The benzimidazole ring can interact with nucleic acids or proteins, altering their function. The piperazine ring may further modulate its binding affinity and specificity.
Molecular Targets and Pathways: : The compound can target various enzymes, receptors, or nucleic acid structures. For instance, it could inhibit a specific enzyme by mimicking its natural substrate or binding to a receptor, modulating its signaling pathways.
Comparación Con Compuestos Similares
When compared to other benzimidazole or piperazine-containing compounds:
Uniqueness: : The presence of both a sulfonyl and a carboxylate ester functional group in the same molecule makes it unique. This allows it to participate in a diverse range of chemical reactions and interactions.
Similar Compounds: : Compounds like benzimidazole derivatives (e.g., albendazole, an antiparasitic) and piperazine derivatives (e.g., piperazine citrate, an anthelmintic) share structural motifs but differ significantly in their functional groups and applications.
Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate's distinct combination of functional groups grants it a unique position in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
ethyl 4-[2-(2-methylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-3-26-17(23)20-10-8-19(9-11-20)15(22)12-21-14-7-5-4-6-13(14)18-16(21)27(2,24)25/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWXUDSNOFAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2736144.png)

![2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2736149.png)

![2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2736155.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2736158.png)

![(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2736162.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2736163.png)
